molecular formula C10H16FNO4 B1381445 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid CAS No. 1596752-15-6

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid

Cat. No. B1381445
CAS RN: 1596752-15-6
M. Wt: 233.24 g/mol
InChI Key: JHUOTBNUINIFDO-UHFFFAOYSA-N
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Description

“2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid” is a chemical compound with the molecular formula C10H16FNO4 . It is also known by its IUPAC name, 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-fluoroacetic acid .


Molecular Structure Analysis

The molecular structure of “2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid” consists of a tert-butoxy carbonyl group attached to an azetidine ring, which is further connected to a fluoroacetic acid group . The InChI code for this compound is 1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of “2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid” is 233.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 and a topological polar surface area of 66.8 Ų .

Future Directions

The future directions of “2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid” could involve its use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its unique structure could make it a valuable building block in the design and synthesis of new pharmaceuticals .

properties

IUPAC Name

2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUOTBNUINIFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid

CAS RN

1596752-15-6
Record name 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-fluoroacetic acid
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